(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-phenylaziridine
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Overview
Description
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-phenylaziridine is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound features a nitrobenzene sulfonyl group and a phenyl group attached to the aziridine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-phenylaziridine typically involves the reaction of a suitable aziridine precursor with 4-nitrobenzenesulfonyl chloride in the presence of a base. Common bases used in this reaction include triethylamine or pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and base concentration, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-phenylaziridine can undergo various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted amines, thioethers, or ethers.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The sulfonyl group can be oxidized to sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like ethanol or methanol.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substituted amines, thioethers, or ethers: from nucleophilic substitution.
Amino derivatives: from reduction of the nitro group.
Sulfonic acids: from oxidation of the sulfonyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: May serve as a probe to study enzyme mechanisms or as a building block for bioactive compounds.
Medicine: Potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-phenylaziridine would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrobenzene sulfonyl group could play a role in binding to the enzyme, while the aziridine ring might be involved in covalent modification of the enzyme.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine: Similar structure but with a methyl group instead of a nitro group.
(2S)-1-(4-Chlorobenzene-1-sulfonyl)-2-phenylaziridine: Contains a chlorine atom instead of a nitro group.
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-methylaziridine: Has a methyl group on the aziridine ring instead of a phenyl group.
Uniqueness
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-phenylaziridine is unique due to the presence of both a nitrobenzene sulfonyl group and a phenyl group, which can influence its reactivity and potential applications. The nitro group can participate in various chemical reactions, while the sulfonyl group can enhance the compound’s stability and solubility.
Properties
CAS No. |
194156-28-0 |
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Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
(2S)-1-(4-nitrophenyl)sulfonyl-2-phenylaziridine |
InChI |
InChI=1S/C14H12N2O4S/c17-16(18)12-6-8-13(9-7-12)21(19,20)15-10-14(15)11-4-2-1-3-5-11/h1-9,14H,10H2/t14-,15?/m1/s1 |
InChI Key |
CODOBECVWICGFR-GICMACPYSA-N |
Isomeric SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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